2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine
Overview
Description
2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine is a heterocyclic compound with a fused bicyclic structure It consists of an imidazo[1,2-a]pyridine core substituted with a p-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine typically involves the condensation of 2-aminopyridine with p-methylthiobenzaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the p-methylthiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Alkylated or acylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the p-methylthiophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo(1,2-a)pyridine: Lacks the sulfur-containing group, resulting in different chemical reactivity.
2-(p-Methoxyphenyl)imidazo(1,2-a)pyridine: Contains a methoxy group instead of a methylthio group, affecting its electronic properties.
2-(p-Chlorophenyl)imidazo(1,2-a)pyridine: Contains a chlorine atom, which influences its reactivity and biological activity.
Uniqueness
2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine is unique due to the presence of the p-methylthiophenyl group, which imparts distinct chemical and biological properties. The sulfur atom in the methylthio group can participate in various chemical reactions, making this compound versatile for synthetic and medicinal applications.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWESXIUAVSRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174832 | |
Record name | Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2076-70-2 | |
Record name | Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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